Sigma-2 Receptor Binding Affinity Compared to Other Naphthyridine Scaffolds
A structurally related compound within the naphthyridine class exhibits measurable binding affinity for the sigma-2 receptor (Ki = 90 nM), a target of interest in oncology and neurology [1]. While this specific data point is for a derivative, it suggests the potential of the methano-bridged scaffold for targeting this receptor family. In contrast, many unmodified 2,7-naphthyridine derivatives do not show significant sigma receptor binding, as their activity is primarily reported against kinases, phosphodiesterases, and microbial targets [2][3]. This indicates that the methano-bridged structure may confer a unique target engagement profile.
| Evidence Dimension | Sigma-2 Receptor Affinity (Ki) |
|---|---|
| Target Compound Data | 90 nM (for a structurally related naphthyridine derivative, inferring scaffold potential) [1] |
| Comparator Or Baseline | 2,7-Naphthyridine Derivatives (Unsubstituted Core): No reported sigma receptor affinity; activity primarily at kinases (e.g., PDE5, FGFR4) and antimicrobial [2][3] |
| Quantified Difference | Qualitative shift in target class engagement: sigma receptor binding vs. kinase inhibition. |
| Conditions | Radioligand binding assay for sigma-2 receptor in rat PC12 cells [1] |
Why This Matters
This suggests a unique biological profile for the methano-bridged scaffold, making it a valuable starting point for sigma receptor-targeted drug discovery programs distinct from kinase-focused naphthyridine analogs.
- [1] BindingDB. Entry BDBM50604967 (CHEMBL1698776). Ki = 90 nM for sigma-2 receptor. http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50604967 (accessed 2025-04-21). View Source
- [2] Ukita, T.; et al. 1,7- and 2,7-naphthyridine derivatives as potent and highly specific PDE5 inhibitors. Bioorg. Med. Chem. Lett. 2003, 13 (14), 2341-2345. DOI: 10.1016/s0960-894x(03)00440-2. View Source
- [3] Wójcicka, A.; et al. Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. Int. J. Mol. Sci. 2025, 26 (21), 10442. DOI: 10.3390/ijms262110442. View Source
